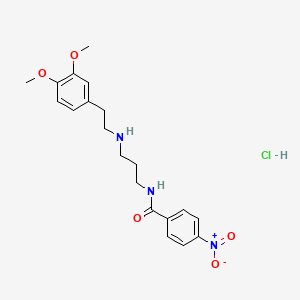
SB-237376 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SB-237376 (hydrochloride) is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry
Métodos De Preparación
The synthesis of SB-237376 (hydrochloride) typically involves the following steps:
Análisis De Reacciones Químicas
SB-237376 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl chain, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
SB-237376 (hydrochloride) has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs.
Biological Studies: The compound is utilized in biological research to study its effects on cellular processes and its potential as a pharmacological agent.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of SB-237376 (hydrochloride) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
SB-237376 (hydrochloride) can be compared with other benzamide derivatives:
Similar Compounds: Other benzamide derivatives include compounds like N-(4-nitrophenyl)benzamide and N-(3,4-dimethoxyphenyl)benzamide, which share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both the nitro and dimethoxyphenyl groups in SB-237376 (hydrochloride) imparts unique chemical properties, making it suitable for specific applications that other benzamides may not be able to fulfill.
Propiedades
Fórmula molecular |
C20H26ClN3O5 |
|---|---|
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C20H25N3O5.ClH/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26;/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24);1H |
Clave InChI |
QLUVAVFNMRXIIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-iodo-1-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8386254.png)

![3a-methyl-4,5,6,7-tetrahydrobenzo[c]isoxazol-3(3aH)-one](/img/structure/B8386260.png)







